Doxaprost
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Overview
Description
Doxaprost is an orally active bronchodilator that has shown significant potency and duration of effect compared to other similar compounds. It is primarily used for the treatment of symptoms associated with benign prostatic hyperplasia and hypertension . The chemical formula of this compound is C21H36O4, and it is an analog of Prostaglandin E1 .
Preparation Methods
The synthesis of Doxaprost involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a prostaglandin intermediate, followed by a series of chemical transformations to introduce the desired functional groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to streamline the production process.
Chemical Reactions Analysis
Doxaprost undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of this compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups. This can be achieved using reagents like halogens or nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in this compound .
Scientific Research Applications
Doxaprost has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of prostaglandin analogs and their chemical properties.
Biology: this compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is used in clinical research to evaluate its efficacy and safety in treating conditions like benign prostatic hyperplasia and hypertension.
Mechanism of Action
Doxaprost exerts its effects by acting as a bronchodilator, which helps to relax the muscles in the airways and improve airflow. It achieves this by binding to specific receptors in the respiratory system, leading to the activation of signaling pathways that result in muscle relaxation. The molecular targets of this compound include prostaglandin receptors, which play a key role in its mechanism of action .
Comparison with Similar Compounds
Doxaprost is unique compared to other similar compounds due to its high potency and long duration of effect. Similar compounds include:
Prostaglandin E1: this compound is an analog of Prostaglandin E1 and shares some similarities in its chemical structure and biological activity.
Latanoprost: Another prostaglandin analog used for different therapeutic purposes, such as treating glaucoma.
Doxazosin: Although not a prostaglandin analog, Doxazosin is used for similar medical conditions like hypertension and benign prostatic hyperplasia.
This compound stands out due to its specific receptor binding and the resulting prolonged bronchodilation effect .
Properties
CAS No. |
51953-95-8 |
---|---|
Molecular Formula |
C21H36O4 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
7-[(1R,2R)-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C21H36O4/c1-3-4-9-15-21(2,25)16-14-17-12-13-19(22)18(17)10-7-5-6-8-11-20(23)24/h14,16-18,25H,3-13,15H2,1-2H3,(H,23,24)/b16-14+/t17-,18-,21+/m1/s1 |
InChI Key |
KTEHTTNELUAQFC-AHRHGKHWSA-N |
Isomeric SMILES |
CCCCC[C@@](C)(/C=C/[C@H]1CCC(=O)[C@@H]1CCCCCCC(=O)O)O |
SMILES |
CCCCCC(C)(C=CC1CCC(=O)C1CCCCCCC(=O)O)O |
Canonical SMILES |
CCCCCC(C)(C=CC1CCC(=O)C1CCCCCCC(=O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AY-24559, Doxaprost |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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